A Technical Guide to the Structure, Properties, and Analysis of 2'-Hydroxy-3',5'-dimethoxyacetophenone
A Technical Guide to the Structure, Properties, and Analysis of 2'-Hydroxy-3',5'-dimethoxyacetophenone
Abstract: This technical guide provides a comprehensive analysis of 2'-Hydroxy-3',5'-dimethoxyacetophenone, a substituted aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. While its isomers have been the subject of numerous studies, this specific compound remains less characterized. This document serves as a foundational resource, offering an in-depth exploration of its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and a discussion of its potential biological activities based on structure-activity relationship (SAR) analysis of related molecules. By synthesizing theoretical predictions with established experimental principles for analogous compounds, this guide aims to equip researchers with the necessary framework to synthesize, identify, and evaluate 2'-Hydroxy-3',5'-dimethoxyacetophenone for novel therapeutic applications.
Introduction to Substituted Acetophenones
Acetophenones, characterized by an acetyl group attached to a benzene ring, represent a privileged scaffold in medicinal chemistry. Their rigid, yet synthetically malleable, structure allows for precise modification of functional groups, leading to a wide spectrum of pharmacological activities.[1] The substitution pattern on the phenyl ring—specifically the number and position of hydroxyl and methoxy groups—critically dictates the molecule's electronic properties, hydrogen bonding capacity, and steric profile. These factors, in turn, govern its interactions with biological targets, influencing everything from antioxidant potential to enzyme inhibition.[2]
This guide focuses on the specific isomer 2'-Hydroxy-3',5'-dimethoxyacetophenone . Its structure is unique due to the ortho-hydroxyl group, which can form a strong intramolecular hydrogen bond with the acetyl carbonyl, and the meta-positioning of the two methoxy groups. This arrangement distinguishes it from more extensively studied isomers like acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone) and xanthoxylin (2'-Hydroxy-4',6'-dimethoxyacetophenone)[3][4], suggesting a potentially distinct profile of chemical reactivity and biological efficacy.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
The fundamental identity of 2'-Hydroxy-3',5'-dimethoxyacetophenone is defined by its core acetophenone structure with specific substitutions at the 2', 3', and 5' positions of the phenyl ring.
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IUPAC Name: 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone
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Molecular Formula: C₁₀H₁₂O₄
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Molecular Weight: 196.20 g/mol
Caption: Chemical structure of 2'-Hydroxy-3',5'-dimethoxyacetophenone.
Key Structural Features: The Intramolecular Hydrogen Bond
A defining characteristic of 2'-substituted hydroxyacetophenones is the formation of a strong intramolecular hydrogen bond between the phenolic proton of the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group. This six-membered ring interaction significantly influences the molecule's properties:
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Acidity: It lowers the acidity (increases the pKa) of the phenolic proton compared to an unchelated phenol, as the proton is already engaged in a stable interaction.
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Conformational Rigidity: It locks the acetyl group in the plane of the phenyl ring, reducing conformational flexibility.
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Spectroscopic Signature: It causes a characteristic downfield shift of the hydroxyl proton in ¹H NMR spectra and a shift of the C=O stretching frequency to a lower wavenumber in IR spectra.
Physicochemical Properties: A Comparative Table
Direct experimental data for 2'-Hydroxy-3',5'-dimethoxyacetophenone is not widely available. The following table presents predicted values alongside experimental data from well-characterized isomers to provide context.
| Property | 2'-OH-3',5'-diMeO-AP (Predicted) | 4'-OH-3',5'-diMeO-AP (Acetosyringone)[3] | 2'-OH-4',6'-diMeO-AP (Xanthoxylin) | Justification for Prediction |
| Melting Point (°C) | 65-75 | 107-111 | 80-84 | The intramolecular H-bond may slightly reduce intermolecular H-bonding compared to the 4'-OH isomer, potentially lowering the melting point. The substitution pattern differs from xanthoxylin, affecting crystal packing. |
| Boiling Point (°C) | ~290-310 | Decomposes | Not available | High due to polarity and molecular weight. Intramolecular H-bonding reduces vapor pressure. |
| pKa (Phenolic OH) | ~10.5 | ~7.4 | ~10.2 | The intramolecular H-bond significantly increases the pKa by stabilizing the protonated form. Value is expected to be similar to other 2'-hydroxyacetophenones. |
| LogP | ~2.2 | 1.18 | Not available | The two methoxy groups and the intramolecular H-bond increase lipophilicity compared to the more polar, unchelated acetosyringone. |
| Water Solubility | Low | Slightly soluble | Low | Expected to be poorly soluble in water due to its aromatic nature and increased lipophilicity, though the polar groups allow for some solubility.[5] |
Spectroscopic Characterization: A Predictive Analysis
For any newly synthesized compound, structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 2'-Hydroxy-3',5'-dimethoxyacetophenone, providing a benchmark for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.
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Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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δ ~12.5 ppm (s, 1H): The phenolic -OH proton, significantly shifted downfield and appearing as a sharp singlet due to the strong intramolecular hydrogen bond.
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δ ~6.7 ppm (d, J ≈ 2.5 Hz, 1H): The aromatic proton at the C4' position. It is split into a doublet by the C6' proton (meta-coupling).
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δ ~6.5 ppm (d, J ≈ 2.5 Hz, 1H): The aromatic proton at the C6' position. It is split into a doublet by the C4' proton (meta-coupling).
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δ ~3.9 ppm (s, 3H): Protons of the methoxy group at C3'.
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δ ~3.8 ppm (s, 3H): Protons of the methoxy group at C5'.
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δ ~2.6 ppm (s, 3H): The three equivalent protons of the acetyl (-COCH₃) methyl group.
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Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
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δ ~204 ppm: Carbonyl carbon (C=O).
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δ ~160 ppm: C2' (attached to -OH).
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δ ~158 ppm: C5' (attached to -OCH₃).
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δ ~155 ppm: C3' (attached to -OCH₃).
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δ ~115 ppm: C1' (ipso-carbon attached to the acetyl group).
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δ ~105 ppm: C6'.
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δ ~102 ppm: C4'.
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δ ~56.5 ppm: C3'-OCH₃ carbon.
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δ ~56.0 ppm: C5'-OCH₃ carbon.
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δ ~26 ppm: Acetyl methyl carbon (-COCH₃).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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~3200-2800 cm⁻¹ (broad): A very broad O-H stretching band for the intramolecularly hydrogen-bonded phenol.
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~3000-2850 cm⁻¹ (m): C-H stretching from the methyl groups.
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~1640-1620 cm⁻¹ (s): A strong C=O stretching absorption, shifted to a lower frequency (from the usual ~1680 cm⁻¹) due to the intramolecular hydrogen bond which weakens the carbonyl double bond.[6]
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~1600 & ~1480 cm⁻¹ (m): C=C stretching absorptions from the aromatic ring.
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~1270 & ~1050 cm⁻¹ (s): Strong C-O stretching bands from the aryl-alkyl ether and phenol groups.
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of a molecule.
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Molecular Ion (M⁺•): A prominent peak is expected at m/z = 196, corresponding to the molecular weight of the compound.
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Key Fragmentation Pathways:
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m/z = 181 (M-15)⁺: Loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation for methoxy-substituted aromatics.
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m/z = 153 (M-43)⁺: Loss of an acetyl radical (•COCH₃), resulting in a stable hydroxydimethoxybenzene cation. This is often a significant peak for acetophenones.
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Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Proposed Synthetic Strategy
A logical and efficient synthesis is crucial for obtaining the target compound for further study. The following protocol is based on established organometallic and electrophilic aromatic substitution reactions.
Retrosynthetic Analysis & Forward Pathway
The most direct approach involves the acylation of a suitably substituted phenol. The retrosynthesis disconnects the acetyl group, pointing to 3,5-dimethoxyphenol as the key starting material. The ortho-directing ability of the phenolic hydroxyl group can be exploited in a Friedel-Crafts acylation or a related reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone via Friedel-Crafts acylation of 3,5-dimethoxyphenol.
Materials:
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3,5-Dimethoxyphenol
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride (CH₃COCl)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), concentrated
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The reaction is exothermic, necessitating initial cooling to control the rate.
-
-
Formation of Acylium Ion: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15 minutes.
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Causality: The AlCl₃ coordinates with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺), which is the active agent for the aromatic substitution.
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-
Electrophilic Aromatic Substitution: Dissolve 3,5-dimethoxyphenol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
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Causality: The electron-rich phenol attacks the acylium ion. The hydroxyl group is a strong ortho, para-director. While some para-acylation may occur, the ortho-position is highly activated, leading to the desired product. Stirring at room temperature ensures the reaction goes to completion.
-
-
Workup and Extraction: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Causality: This step quenches the reaction and decomposes the aluminum chloride complexes. The acid ensures the phenolic product remains protonated.
-
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
-
Causality: Washing removes residual acid and inorganic salts.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity).
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Causality: Chromatography separates the desired product from any unreacted starting material, regioisomers, or other byproducts based on polarity.
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Potential Applications and Structure-Activity Relationship (SAR)
While direct biological data for 2'-Hydroxy-3',5'-dimethoxyacetophenone is lacking, we can infer its potential from the activities of its isomers.
| Compound | Key Reported Biological Activities | Reference(s) |
| 4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone) | Aldose reductase inhibition, anti-cancer, anti-collagenase. | [7][8] |
| 2'-Hydroxy-4',6'-dimethoxyacetophenone (Xanthoxylin) | Potential antibacterial and urease inhibitory effects. | [4] |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Potent antioxidant and anti-leukemic activity. | [8] |
Predicted Biological Profile:
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Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[1] The presence of two electron-donating methoxy groups on the ring is expected to stabilize the resulting phenoxy radical, suggesting that 2'-Hydroxy-3',5'-dimethoxyacetophenone likely possesses significant antioxidant potential, comparable to its isomers.
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Enzyme Inhibition: The specific spatial arrangement of the hydroxyl and methoxy groups will determine its ability to fit into and interact with enzyme active sites. Like acetosyringone, it could be an effective inhibitor of enzymes such as aldose reductase, which is implicated in diabetic complications.[8]
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Antimicrobial/Anticancer Activity: Many substituted phenols exhibit cytotoxic effects against microbial and cancer cell lines. The overall lipophilicity and hydrogen bonding capability of the target molecule suggest it is a strong candidate for screening in these areas.
Safety and Handling
As a laboratory chemical, 2'-Hydroxy-3',5'-dimethoxyacetophenone should be handled with appropriate care. Based on safety data for its isomers, the following precautions are advised:
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Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][5][9]
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11]
-
In case of exposure:
Conclusion
2'-Hydroxy-3',5'-dimethoxyacetophenone is a structurally intriguing molecule whose potential has yet to be fully explored. This guide has established a comprehensive theoretical foundation for its study, detailing its key structural features, predicting its spectroscopic fingerprints, and providing a robust protocol for its chemical synthesis. The comparative analysis with its bioactive isomers strongly suggests that this compound is a promising candidate for investigation as an antioxidant, enzyme inhibitor, or antimicrobial agent. The predictive data herein serves as a critical roadmap for researchers, enabling the empirical synthesis and validation required to unlock the full scientific and therapeutic potential of this unique substituted acetophenone.
References
- ThermoFisher Scientific. (2025, September 15). Safety Data Sheet: 4'-Hydroxy-3',5'-dimethoxyacetophenone.
- Spectrum Chemical. (2019, May 28). Safety Data Sheet: 2-HYDROXYACETOPHENONE.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2'-Hydroxy-4'-6'-dimethoxyacetophenone.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3',5'-Dimethoxy-4'-hydroxyacetophenone.
- ChemicalBook. 2'-hydroxy-4',5'-dimethoxyacetophenone(20628-06-2) 1H NMR.
- AstaTech Inc. (2024, November 4). Safety Data Sheet: 107060 - 2'-Hydroxy-4'-methoxyacetophenone.
- Chahal, J. K., et al. (2017). Synthesis, Spectroscopic Characterization and Biological Activity of Cu(II), Zn(II) and Co(II) Complexes of Schiff Base Derived from 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476. DOI: 10.13040/IJPSR.0975-8232.8(8).3471-76.
- ChemicalBook. (2026, January 26). 2'-Hydroxy-5'-methoxyacetophenone Chemical Properties, Uses, Production.
- BenchChem. A Comparative Analysis of the Biological Activity of 2',6'-Dimethoxyacetophenone and Its Analogs.
- ResearchGate. The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH.
- Ali, B., et al. (2023). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular Biotechnology, 65(6), 881-890. DOI: 10.1007/s12033-022-00588-9.
- Sakagami, H., et al. (2008). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research.
- Santa Cruz Biotechnology, Inc. 2′-Hydroxy-4′,6′-dimethoxyacetophenone, CAS 90-24-4.
- University of Colorado Boulder, Department of Chemistry. IR Absorption Table.
- Sigma-Aldrich. 2'-Hydroxy-4',6'-dimethoxyacetophenone 97%.
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